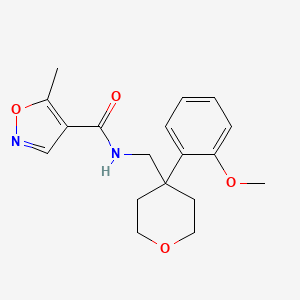

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methylisoxazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-13-14(11-20-24-13)17(21)19-12-18(7-9-23-10-8-18)15-5-3-4-6-16(15)22-2/h3-6,11H,7-10,12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASVUSNKUWGDDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Formula : CHNO

Molecular Weight : 345.5 g/mol

Antimicrobial Activity

Preliminary studies suggest that derivatives of isoxazole compounds, including this compound, exhibit significant antimicrobial properties. A comparative analysis of similar compounds indicates that those containing the isoxazole ring often demonstrate enhanced efficacy against various bacterial strains.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Isoxazole Derivative | Isoxazole ring, methyl groups | Antimicrobial |

| Tetrahydropyran Derivative | Cyclic structure with varied substituents | Diverse biological activities |

Anticancer Potential

Research has shown that compounds incorporating isoxazole and tetrahydropyran moieties can inhibit cancer cell proliferation. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways critical for cancer cell survival.

- Receptor Modulation : It has been suggested that this compound may act as a modulator for certain receptors, influencing downstream signaling cascades.

Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial efficacy of various isoxazole derivatives, this compound showed moderate to high activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating promising antimicrobial potential.

Study 2: Anticancer Efficacy

A recent in vitro study assessed the anticancer properties of similar compounds. The results indicated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, particularly breast and lung cancer cells. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Q & A

What are the optimal synthetic routes for N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methylisoxazole-4-carboxamide, and how can reaction conditions be systematically optimized?

Basic Research Focus

The synthesis of this compound likely involves multi-step reactions, including cyclization, coupling, and protection/deprotection strategies. For example, analogous compounds (e.g., tetrahydro-2H-pyran derivatives) are synthesized using reagents like 3,4-Dihydro-2H-pyran and pyridinium p-toluenesulfonate under anhydrous conditions . Optimization can employ statistical design of experiments (DoE) to minimize trial-and-error approaches. Key parameters to test include temperature, solvent polarity, and catalyst loading. Fractional factorial designs are recommended to identify critical variables efficiently .

How can computational methods predict the binding affinities of this compound with biological targets, and what are the limitations of these models?

Advanced Research Focus

Quantum chemical calculations and molecular docking simulations can predict binding interactions. For structurally related carboxamides, computational models prioritize targets like enzymes (e.g., kinases) or receptors by analyzing electrostatic complementarity and steric fit . However, limitations include neglecting solvent effects, conformational flexibility, and entropic contributions. Hybrid approaches combining density functional theory (DFT) with molecular dynamics (MD) improve accuracy but require high computational resources .

What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Basic Research Focus

Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry and substituent positions, particularly for the tetrahydro-2H-pyran and isoxazole rings. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves 3D conformation if crystalline forms are obtainable. Infrared (IR) spectroscopy identifies functional groups like the carboxamide C=O stretch (~1650 cm⁻¹) .

How can contradictory bioactivity data across different assay systems be resolved for this compound?

Advanced Research Focus

Discrepancies in bioactivity often arise from assay-specific variables (e.g., cell line heterogeneity, pH, or protein binding). A systematic approach includes:

- Dose-response validation : Replicate assays under standardized conditions.

- Target engagement studies : Use techniques like surface plasmon resonance (SPR) to measure direct binding kinetics .

- Meta-analysis : Compare data with structurally similar compounds (e.g., benzo[d]thiazole carboxamides) to identify trends in structure-activity relationships (SAR) .

What strategies are recommended for improving the metabolic stability of this compound in preclinical studies?

Advanced Research Focus

Modify labile functional groups identified via in vitro microsomal assays. For example:

- Isoxazole ring stabilization : Introduce electron-withdrawing substituents to reduce oxidative degradation.

- Tetrahydro-2H-pyran optimization : Fluorination at the 4-position enhances metabolic resistance by blocking cytochrome P450 oxidation .

Parallel artificial membrane permeability assays (PAMPA) guide lipophilicity adjustments to balance stability and bioavailability .

How does the compound’s stereochemistry influence its pharmacological profile, and what methods validate enantiomeric purity?

Advanced Research Focus

The stereochemistry of the tetrahydro-2H-pyran moiety critically impacts target selectivity. Chiral chromatography (e.g., using amylose-based columns) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. Pharmacological assays on isolated enantiomers (e.g., IC₅₀ comparisons) reveal stereospecific effects, as seen in related pyrazole carboxamides .

What are the key challenges in scaling up the synthesis of this compound for in vivo studies, and how can they be mitigated?

Basic Research Focus

Common challenges include low yields in coupling steps and purification difficulties due to polar intermediates. Scalable solutions:

- Flow chemistry : Improves heat and mass transfer for exothermic reactions (e.g., cyclizations).

- Solid-phase extraction (SPE) : Replaces column chromatography for high-throughput purification .

Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time .

How can researchers design derivative libraries to explore the compound’s SAR without compromising synthetic feasibility?

Advanced Research Focus

Use a scaffold-hopping approach:

- Core modifications : Replace the isoxazole with 1,2,4-oxadiazole to enhance metabolic stability .

- Substituent variation : Introduce halogens (F, Cl) at the 2-methoxyphenyl group to probe electronic effects.

Combinatorial chemistry with automated parallel synthesis accelerates library generation, as demonstrated for triazole carboxamides .

What in silico tools are suitable for predicting off-target interactions and potential toxicity?

Advanced Research Focus

Leverage cheminformatics platforms like SwissTargetPrediction and ProTox-II. These tools cross-reference chemical descriptors (e.g., molecular fingerprints) with known toxicophores and target databases. For instance, the methoxyphenyl group may confer hERG channel binding risks, requiring patch-clamp validation .

How can conflicting solubility data across different solvent systems be reconciled?

Basic Research Focus

Solubility discrepancies arise from solvent polarity and pH variations. A tiered approach:

Shake-flask method : Measure equilibrium solubility in buffered solutions (pH 1.2–7.4).

Cosolvent screening : Test DMSO/PEG mixtures to identify formulations for in vivo dosing.

Thermodynamic modeling : Use Hansen solubility parameters to predict optimal solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.